

optimizing Delphinidin 3-glucoside chloride concentration for apoptosis

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Compound Focus: Delphinidin 3-glucoside chloride

CAS No.: 6906-38-3

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Effective Concentration Overview

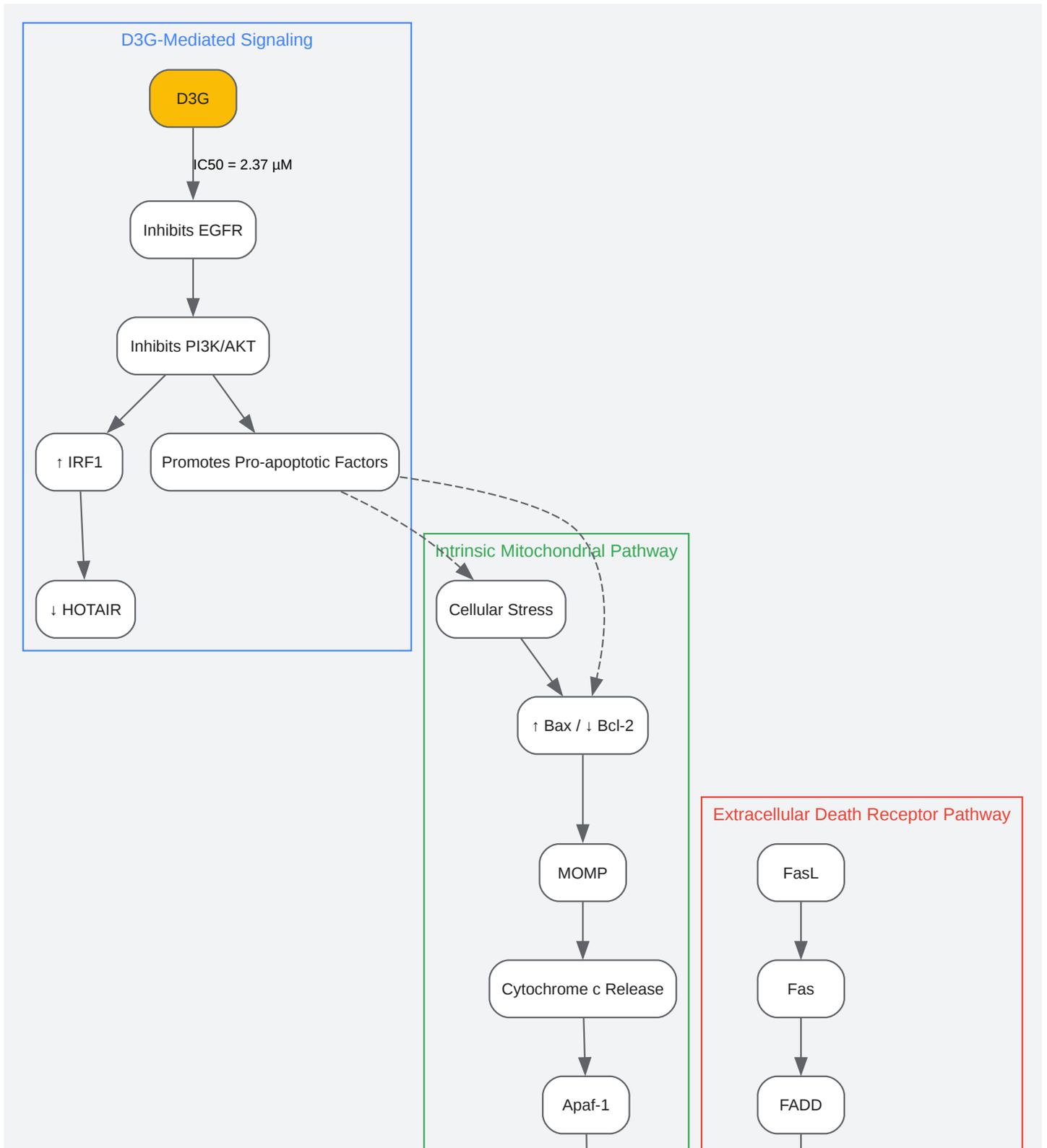
The table below summarizes the effective concentrations of D3G for inducing apoptosis in various human cancer cell lines, based on *in vitro* studies.

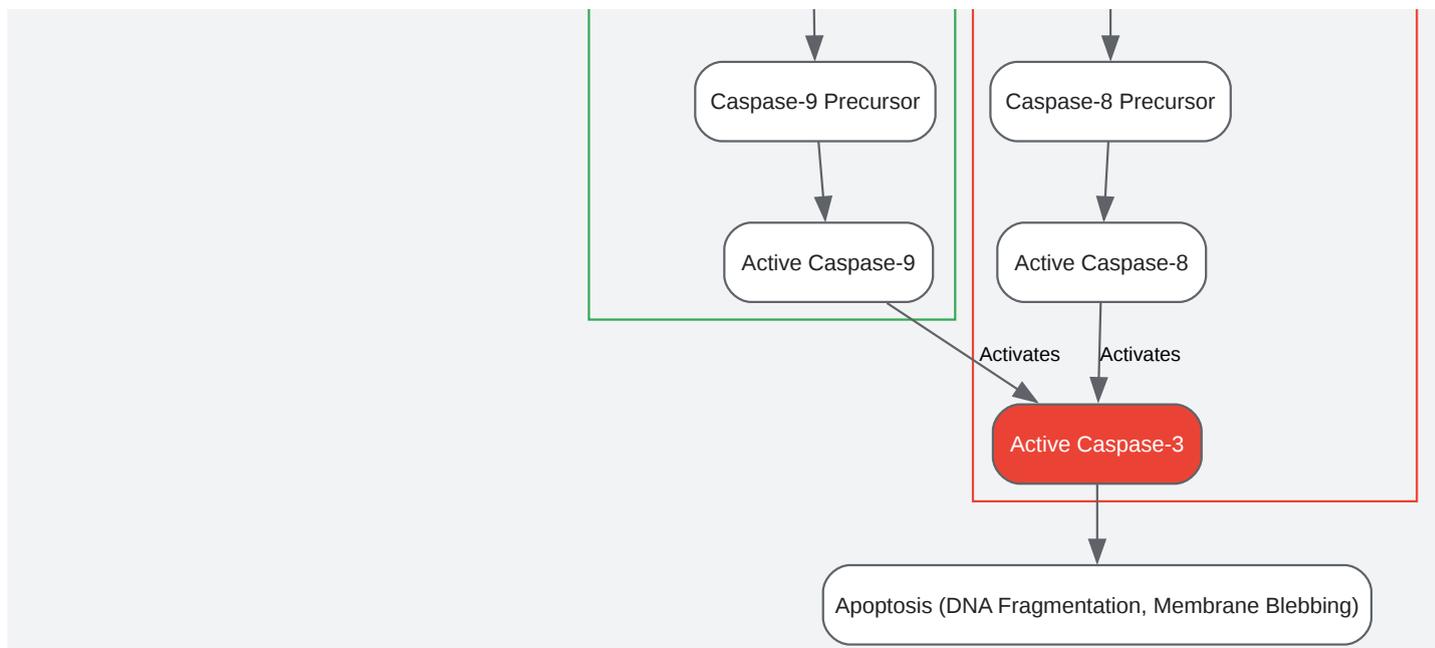
| Cell Line / Model | Cancer Type | Effective Concentration (μM) | Key Apoptotic Markers / Effects Observed | Citation |
|--|----------------|---|--|----------|
| B Cell Chronic Lymphocytic Leukaemia (B CLL) | Leukaemia | 30 - 100 μM | Redox-sensitive caspase-3 activation. [1] | |
| MDA-MB-231 & MCF-7 | Breast Cancer | 40 μM | \downarrow pAKT, \uparrow Cyt c, \uparrow caspase-3, \uparrow Bax, \downarrow Bcl-2. [1] | |
| ES2 Ovarian Clear Cell Carcinoma | Ovarian Cancer | Not Specified | Inhibition of ERK1/2 MAPK and PI3K/AKT pathways. [2] | |

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|---|---------------|---|--|----------|
| MDA-MB-231-Luc-GFP (in vivo xenograft) | Breast Cancer | 40 mg/kg/day (i.g.) | Inhibition of tumor growth. [1] | |
| General Cancer Cell Lines (Lung, Breast, Ovarian) | Various | Not Specified | Anti-proliferative and pro-apoptotic effects. [2] | |
| HUVECs (Model for Endothelial Dysfunction) | Non-Cancer | 1 - 100 μM | Inhibition of oxLDL-induced endothelial dysfunction. [1] | |

Mechanisms of Apoptosis Induction

D3G induces apoptosis through multiple pathways, and the following diagram illustrates the key mechanisms:





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Key mechanisms based on the diagram and literature include:

- **Signaling Pathway Inhibition:** D3G directly inhibits EGFR with an IC₅₀ of 2.37 μ M and downregulates the oncogenic PI3K/AKT pathway, leading to decreased HOTAIR expression via upregulation of IRF1 [1]. It also inhibits other pro-survival pathways like ERK1/2 MAPK [2].
- **Mitochondrial Pathway Activation:** D3G treatment increases the expression of pro-apoptotic Bax and decreases anti-apoptotic Bcl-2. This imbalance promotes Mitochondrial Outer Membrane Permeabilization (MOMP), leading to the release of cytochrome c, which activates caspase-9 and the executioner caspase-3 [1].
- **Execution Phase:** The convergence of various pathways on the activation of caspase-3, a key executioner caspase, leads to the characteristic hallmarks of apoptosis, such as DNA fragmentation and cell membrane changes [3].

Key Experimental Protocols

Here are standard protocols for detecting apoptosis, which can be used to validate D3G's effects.

Caspase-3/7 Activity Assay (Luminescent)

This is a highly sensitive and popular HTS-compatible assay [3].

- **Principle:** A luminogenic substrate containing the DEVD sequence (specific for caspase-3/7) is cleaved in the presence of active enzyme. The released aminoluciferin is consumed by luciferase to produce light [3].
- **Workflow:**
 - **Cell Seeding & Treatment:** Seed cells in an opaque-walled, white microplate. Treat with D3G at your desired concentrations.
 - **Incubation & Equilibration:** Incubate for the treatment period (e.g., 24h). Equilibrate plates and Caspase-Glo 3/7 reagent to room temperature.
 - **Reagent Addition:** Add an equal volume of Caspase-Glo 3/7 reagent to each well.
 - **Mixing & Incubation:** Mix contents gently on a shaker and incubate at room temperature for 30-60 minutes (optimize time for your cell type).
 - **Measurement:** Measure luminescence using a plate-reading luminometer [3].

Annexin V / Propidium Iodide (PI) Staining (Flow Cytometry)

This assay detects early apoptotic events by measuring phosphatidylserine (PS) exposure on the cell surface [4].

- **Principle:** In early apoptosis, PS translocates from the inner to the outer leaflet of the plasma membrane. Annexin V binds to exposed PS in a calcium-dependent manner. PI is a viability dye that stains cells with compromised membrane integrity (late apoptosis/necrosis) [4].
- **Workflow:**
 - **Cell Harvest & Wash:** Harvest $\sim 5 \times 10^5$ to 1×10^6 cells, wash with cold 1X PBS, and pellet by gentle centrifugation.
 - **Staining Cocktail:** For each sample, prepare 100 μ l of incubation reagent containing 10 μ L 10X Binding Buffer, 10 μ L PI stock solution, 1 μ L Annexin V-FITC conjugate, and 79 μ L dH₂O.
 - **Stain Cells:** Gently resuspend the washed cell pellet in the 100 μ l staining cocktail.
 - **Incubation:** Incubate in the dark for 15 minutes at room temperature.
 - **Dilution & Analysis:** Add 400 μ L of 1X Binding Buffer to each tube. Analyze by flow cytometry within 1 hour [4].

Troubleshooting & FAQs

- **Q: I see no significant apoptosis in my cell line at the suggested concentrations. What could be wrong?**
 - **A:** Cell lines have varying sensitivities. Perform a dose-response curve (e.g., 0-100 μM) and a time-course experiment (e.g., 24, 48, 72 hours) to establish optimal conditions for your specific model. Ensure D3G is dissolved in DMSO, but keep the final DMSO concentration low (e.g., $\leq 0.1\%$) to avoid solvent toxicity [3] [1].
- **Q: My negative control shows high background in the caspase assay. How can I reduce it?**
 - **A:** High background can be caused by spontaneous substrate degradation or excessive baseline cell death. Ensure cells are healthy and not over-confluent at the start of treatment. Use fresh reagent preparations and confirm the DMSO vehicle control does not induce stress. Optimize the number of cells per well, as too many cells can increase background [3].
- **Q: The Annexin V signal is weak. How can I improve it?**
 - **A:** Titrate the Annexin V conjugate concentration. While a 1:100 dilution is typical, optimal concentrations can vary by cell type and may require testing from 1:10 to 1:1000 [4]. Ensure the binding buffer contains sufficient Ca^{2+} , as Annexin V binding is calcium-dependent. Process samples quickly and keep them on ice after staining to preserve the signal.
- **Q: How does the stability of D3G in cell culture media affect my results?**
 - **A:** Delphinidin is sensitive to pH and degrades quickly in physiological settings ($\text{pH} > 7$), leading to low bioavailability [2]. This is a major challenge. Consider refreshing the compound-containing media more frequently (e.g., every 12 hours) in long-term experiments to maintain effective concentrations.

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References

1. Delphinidin 3-O-glucoside chloride - EGFR [[medchemexpress.com](https://www.medchemexpress.com)]
2. Anticancer potential of delphinidin and its derivatives [link.springer.com]

3. Apoptosis Marker Assays for HTS - NCBI [ncbi.nlm.nih.gov]

4. Apoptosis Protocols - USF Health - University of South Florida [health.usf.edu]

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